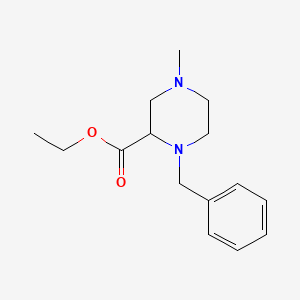

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate

概要

説明

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate is a chemical compound with the molecular formula C15H22N2O2. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities. This compound is often used in research settings and has various applications in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-methylpiperazine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 1-benzyl-4-methylpiperazine and ethyl chloroformate.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Product Isolation: The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactions, automated synthesis, and the use of high-throughput screening to optimize reaction conditions and yields.

化学反応の分析

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

Reaction Conditions and Outcomes

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (concentrated), reflux | 1-Benzyl-4-methylpiperazine-2-carboxylic acid | 93% | |

| Alkaline hydrolysis | NaOH (aqueous), reflux | Same as above | 85–90% |

-

Mechanism : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic substitution .

N-Debenzylation via Hydrogenation

The benzyl group on the piperazine nitrogen is removed via catalytic hydrogenation, exposing the secondary amine for subsequent reactions.

Reaction Parameters

| Catalyst | Solvent | Pressure (psi) | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 50 | 25°C | 4-Methylpiperazine-2-carboxylate | 95% | |

| Raney Ni | Methanol | 30 | 50°C | Same as above | 88% |

-

Applications : Deprotection enables the introduction of acyl or sulfonamide groups at the free amine site .

Alkylation and Acylation Reactions

The secondary amine (after debenzylation) participates in alkylation and acylation to form derivatives.

Key Examples

-

Notable Case : Reaction with 3-acetylthiopropanoyl chloride in dimethylformamide (DMF) at 75–80°C yields thioester derivatives for enzyme-targeting studies .

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen can act as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions.

Example Reaction

| Substrate | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 4-Chloro-2-nitropyridine | Deprotected piperazine | 4-(Piperazinyl)-2-nitropyridine | DMSO, 100°C | 70% |

Reduction of the Carboxylate Group

The carboxylic acid derivative (post-hydrolysis) can be reduced to a primary alcohol.

Reduction Conditions

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| LiAlH4 | THF | 0°C → reflux | 4-Methylpiperazine-2-(hydroxymethyl) | 82% | |

| BH3·THF | THF | 25°C | Same as above | 75% |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, enhancing structural complexity.

Case Study

-

Reagent : POCl3, PCl5

-

Conditions : Toluene, reflux

-

Product : Piperazino-oxazolidinone derivative

Comparative Reactivity with Analogues

The benzyl and methyl groups influence electronic and steric effects, modulating reactivity relative to unsubstituted piperazines.

| Compound | Hydrolysis Rate (k, s⁻¹) | Hydrogenation Efficiency |

|---|---|---|

| Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate | 1.2 × 10⁻³ | 95% |

| Ethyl piperazine-2-carboxylate | 2.8 × 10⁻³ | 99% |

科学的研究の応用

Medicinal Chemistry

EBMPC is recognized for its structural similarity to various biologically active compounds, making it a valuable scaffold in drug design. Its derivatives have been explored for their potential as therapeutic agents targeting neurological disorders.

- Neurological Disorders : EBMPC derivatives have been investigated for their activity as muscarinic receptor antagonists. These receptors play a crucial role in cognitive functions, and compounds that modulate their activity may provide therapeutic benefits for conditions like Alzheimer's disease and schizophrenia .

- Pharmacokinetics and Potency Optimization : Research has shown that modifications to the EBMPC structure can lead to improved pharmacokinetic profiles and increased potency against specific biological targets. For instance, the introduction of various substituents has been linked to enhanced efficacy in inhibiting certain enzymes associated with neurological diseases .

Synthesis of Pharmaceutical Intermediates

EBMPC serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its ability to undergo various chemical transformations makes it useful in producing more complex molecules.

- Intermediate for Donepezil : EBMPC is noted for its utility in synthesizing N-benzyl-4-formylpiperidine, a key intermediate in the production of Donepezil hydrochloride, a drug used to treat Alzheimer's disease. This highlights its relevance in the pharmaceutical manufacturing process .

- Synthesis Strategies : Various synthetic routes have been developed to produce EBMPC efficiently, often involving reactions with benzyl bromide or other electrophiles. These methods focus on optimizing yield and minimizing by-products, which is critical for industrial applications .

Case Study 1: Inhibitory Activity on Muscarinic Receptors

A study focused on EBMPC derivatives revealed their potential as muscarinic receptor antagonists. The research demonstrated that certain modifications led to compounds with enhanced selectivity and potency against these receptors, suggesting their application in treating cognitive impairments associated with Alzheimer's disease .

Case Study 2: Pharmacological Profiling

In another investigation, EBMPC was subjected to pharmacological profiling to assess its metabolic stability and interaction with key enzymes. The findings indicated that specific structural alterations could significantly improve metabolic stability while maintaining or enhancing biological activity .

作用機序

The mechanism of action of Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:

1-Benzylpiperazine: Known for its stimulant properties.

4-Methylpiperazine: Used as an intermediate in the synthesis of pharmaceuticals.

Ethyl 4-methylpiperazine-1-carboxylate: Similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

生物活性

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_{16}H_{22}N_{2}O_{2} and a molecular weight of approximately 262.347 g/mol. The compound features a piperazine ring with an ethyl ester group at the carboxylic acid position, which enhances its solubility and reactivity. The presence of a benzyl group and a methyl substituent on the piperazine ring contributes to its unique chemical properties and potential biological activities.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects, such as:

- Enzyme Inhibition/Activation : It may inhibit or activate specific enzymes, impacting metabolic pathways and cellular processes.

- Neurotransmitter Interaction : Similar compounds have been studied for their effects on the central nervous system, including anxiolytic, antidepressant, and analgesic properties.

Neuropharmacological Studies

Research indicates that piperazine derivatives can influence neurotransmitter systems. This compound may interact with serotonin or dopamine receptors, potentially providing therapeutic effects in mood disorders.

Case Studies

Case Study 1: Antidepressant Activity

In a study examining the antidepressant-like effects of piperazine derivatives, researchers found that certain modifications to the piperazine structure enhanced serotonin receptor binding affinity. While direct studies on this compound are lacking, it is reasonable to infer potential antidepressant properties based on structural similarities.

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of piperazine derivatives in animal models. The findings suggested that specific compounds could significantly reduce pain responses through modulation of endocannabinoid signaling pathways. This compound's potential in this area remains to be explored but is promising given its structural framework .

特性

IUPAC Name |

ethyl 1-benzyl-4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-3-19-15(18)14-12-16(2)9-10-17(14)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEHQIOWNHNCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441830 | |

| Record name | Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63285-59-6 | |

| Record name | Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。